BENZYLAMINE, alpha-(p-CHLOROPHENETHYL)-N,N-DIETHYL-
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Overview
Description
3-(4-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine is an organic compound with a complex structure that includes a chlorophenyl group, a diethylamine group, and a phenylpropanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of N,N-diethylamine with a suitable halogenated precursor, such as 3-(4-chlorophenyl)-1-phenylpropan-1-ol, under basic conditions. The reaction is usually carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity 3-(4-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of any double bonds or nitro groups present.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium methoxide (NaOCH₃), dimethyl sulfoxide (DMSO)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce fully saturated amines.
Scientific Research Applications
3-(4-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating neurotransmitter activity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors
Properties
CAS No. |
100427-86-9 |
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Molecular Formula |
C19H24ClN |
Molecular Weight |
301.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N,N-diethyl-1-phenylpropan-1-amine |
InChI |
InChI=1S/C19H24ClN/c1-3-21(4-2)19(17-8-6-5-7-9-17)15-12-16-10-13-18(20)14-11-16/h5-11,13-14,19H,3-4,12,15H2,1-2H3 |
InChI Key |
GYYJLOMNSBFGLF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CCC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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